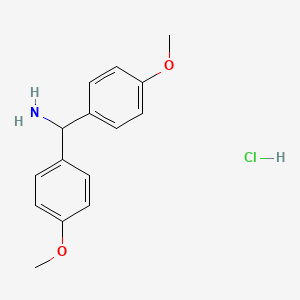![molecular formula C21H24ClN3O3S B3009334 N-(2-(dimethylamino)ethyl)-N-(4-methylbenzo[d]thiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide hydrochloride CAS No. 1215316-07-6](/img/structure/B3009334.png)
N-(2-(dimethylamino)ethyl)-N-(4-methylbenzo[d]thiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound "N-(2-(dimethylamino)ethyl)-N-(4-methylbenzo[d]thiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide hydrochloride" is a derivative of acridine and thiazolecarboxylic acid, which are classes of compounds that have been extensively studied for their potential antitumor properties. The acridine derivative, N-[2-(dimethylamino)ethyl]-9-aminoacridine-4-carboxamide, has been shown to possess significant antitumor activity, particularly when substituted at certain positions on the acridine ring . Similarly, thiazole derivatives have been synthesized and evaluated for their biological activities, with various substitutions leading to different physicochemical properties and potential therapeutic applications .
Synthesis Analysis
The synthesis of acridine derivatives typically involves the introduction of substituents at specific positions on the acridine ring. For instance, a series of monosubstituted derivatives of N-[2-(dimethylamino)ethyl]-9-aminoacridine-4-carboxamide have been prepared with methyl, methoxy, and chloro groups . The synthesis of thiazole derivatives, such as those described in the provided data, involves acylation and methylation reactions, followed by deacetylation to yield the desired substituted thiazolecarboxylic acid derivatives .
Molecular Structure Analysis
The molecular structure of acridine derivatives has been elucidated using X-ray crystallography, revealing an intramolecular hydrogen bond between the acridine nitrogen and the nitrogen atom of the carboxamide substituent . Molecular mechanics calculations have further explored the conformational flexibility of these molecules, particularly in their protonated forms, which are relevant under physiological conditions . This flexibility is believed to play a role in the interaction of these compounds with DNA, which is a key aspect of their antitumor activity.
Chemical Reactions Analysis
The chemical reactivity of acridine derivatives is influenced by the nature and position of substituents on the acridine ring. For example, 5-substituted derivatives of N-[2-(dimethylamino)ethyl]-9-aminoacridine-4-carboxamide have shown in vivo antitumor activity, attributed to their ability to bind to DNA by intercalation . The electron-withdrawing substituents ensure that the acridine chromophore remains uncharged at physiological pH, which is crucial for their distribution and activity against solid tumors .
Physical and Chemical Properties Analysis
The physical and chemical properties of these compounds are closely related to their structure and substituents. The antitumor activity of acridine derivatives varies more with the position of the substituent than with its nature, affecting both in vitro and in vivo activities . The physicochemical properties of thiazole derivatives are similarly influenced by their substituents, which can lead to different biological activities and potential applications .
特性
IUPAC Name |
N-[2-(dimethylamino)ethyl]-N-(4-methyl-1,3-benzothiazol-2-yl)-2,3-dihydro-1,4-benzodioxine-3-carboxamide;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N3O3S.ClH/c1-14-7-6-10-18-19(14)22-21(28-18)24(12-11-23(2)3)20(25)17-13-26-15-8-4-5-9-16(15)27-17;/h4-10,17H,11-13H2,1-3H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IMFDUHLWVJOFLL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)SC(=N2)N(CCN(C)C)C(=O)C3COC4=CC=CC=C4O3.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24ClN3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5,5,7,7-Tetramethyl-2-[(2-naphthalen-1-ylacetyl)amino]-4,6-dihydrothieno[2,3-c]pyridine-3-carboxamide](/img/structure/B3009252.png)
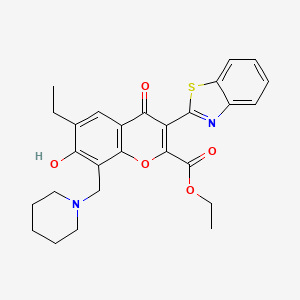
![(Z)-3-[4-(3-formylindol-1-yl)phenyl]-2-pyridin-3-ylprop-2-enenitrile](/img/structure/B3009258.png)
![2-(2,4-dichlorophenoxy)-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde](/img/structure/B3009259.png)

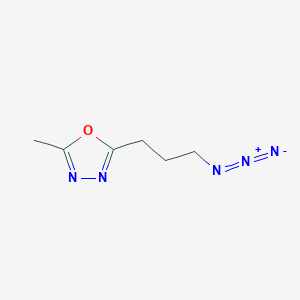
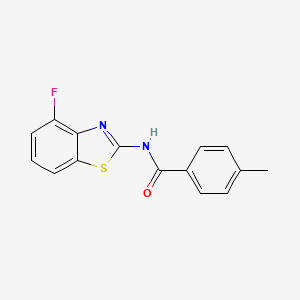
![2-{1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-1H-indol-2-yl}-N-({[3-(trifluoromethyl)phenyl]carbamothioyl}amino)acetamide](/img/structure/B3009266.png)
![ethyl 8-methyl-8H-thieno[2,3-b]indole-2-carboxylate](/img/structure/B3009267.png)
![5-[(4-chlorophenyl)sulfanyl]-N-(3,4-dichlorophenyl)-1,2,3-thiadiazole-4-carboxamide](/img/structure/B3009268.png)
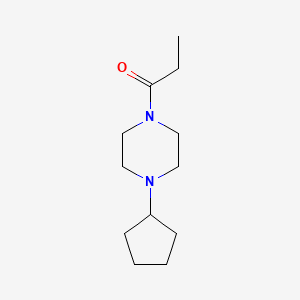
![4,6-Dihydrothieno[3,4-b]furan-3-carboxylic acid 5,5-dioxide](/img/structure/B3009270.png)

